2-(3,4,5-Trifluorophenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWRUVISALLMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307211 | |
| Record name | 3,4,5-Trifluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-77-9 | |
| Record name | 3,4,5-Trifluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trifluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3,4,5 Trifluorophenyl Ethanol and Analogues
Chemical Synthesis Approaches
The construction of fluoroaromatic alcohols can be achieved through a variety of chemical synthesis routes. These methods range from conventional, well-established reactions to more advanced, stereoselective transformations.
Conventional Synthetic Routes to Fluoroaromatic Alcohols
Conventional methods for synthesizing fluoroaromatic alcohols often involve the reduction of corresponding carbonyl compounds. For instance, the synthesis of 2-(3,4,5-trifluorophenyl)ethanol can be envisioned starting from 3,4,5-trifluoroacetophenone. This reduction can be accomplished using various reducing agents.
Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents are effective for the reduction of ketones and aldehydes to their corresponding alcohols. youtube.com The general scheme for this transformation is the nucleophilic addition of a hydride ion to the carbonyl carbon.
Another conventional approach involves the Grignard reaction. This method allows for the formation of carbon-carbon bonds, providing a versatile route to a wide array of substituted alcohols. For example, the reaction of a Grignard reagent with an appropriate epoxide can yield a fluoroaromatic alcohol.
A patent describes a method for producing 2-(4-hydroxyphenyl)ethanol, which involves the nitration of 2-phenylethanol, followed by reduction and subsequent hydrolysis. google.com A similar multi-step sequence could be adapted for the synthesis of fluorinated analogues.
Table 1: Conventional Synthesis of Fluoroaromatic Alcohols
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Fluoro-substituted acetophenone (B1666503) | NaBH₄ or LiAlH₄, followed by acid workup | Fluoro-substituted phenylethanol |
| Fluoro-substituted benzaldehyde | Grignard reagent (e.g., CH₃MgBr) | Fluoro-substituted α-methylbenzyl alcohol |
Stereoselective Synthesis of Enantiopure Fluorinated Alcohols
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure fluorinated alcohols is a critical area of research.
Asymmetric reduction of prochiral ketones is a powerful method for producing chiral alcohols. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation.
Catalytic asymmetric hydrogenation employs a chiral catalyst to deliver hydrogen to one face of the carbonyl group preferentially, leading to the formation of one enantiomer in excess. nih.gov Ruthenium complexes with chiral ligands, such as BINAP derivatives, have been used effectively for the asymmetric hydrogenation of a variety of ketones, including those with fluorine substituents. nih.govgoogle.com For example, the hydrogenation of 2,2,2-trifluoroacetophenone (B138007) has been achieved with high enantioselectivity using a Ru-XylBINAP catalyst. nih.gov
Biocatalysis offers an environmentally friendly alternative for asymmetric reductions. Enzymes, particularly alcohol dehydrogenases (ADHs), can reduce ketones to alcohols with high enantioselectivity. nih.govnih.gov For instance, ADHs from organisms like Rhodococcus erythropolis and Rhodotorula sp. have been used for the asymmetric reduction of various acetophenones to their corresponding (S)- or (R)-alcohols in high enantiomeric excess (ee). capes.gov.brresearchgate.net
Table 2: Asymmetric Reduction of Fluorinated Ketones
| Ketone Substrate | Catalyst/Enzyme | Chiral Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 2,2,2-Trifluoroacetophenone | (R)-XylBINAP/(R,R)-DPEN-Ru | (R)-2,2,2-Trifluoro-1-phenylethanol | >99% |
| 3',5'-Bis(trifluoromethyl)acetophenone (B56603) | ADH from Rhodococcus erythropolis | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | >99.9% researchgate.net |
Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture of chiral compounds into a single enantiomer, theoretically achieving a 100% yield. princeton.edu This process combines a rapid racemization of the starting material with a highly enantioselective reaction. princeton.edu
For the synthesis of enantiopure alcohols, DKR often involves the chemoenzymatic acylation of a racemic alcohol. acs.org A lipase (B570770) is used for the enantioselective acylation of one enantiomer, while a metal catalyst, often ruthenium-based, facilitates the racemization of the remaining alcohol enantiomer. princeton.edursc.org This allows for the continuous conversion of the undesired enantiomer into the desired one, which is then acylated. The use of ionic liquids as solvents can enhance the efficiency of these DKR processes. rsc.org More recently, bienzymatic DKR systems in aqueous solutions have been developed, employing an alcohol dehydrogenase for racemization and an acyltransferase for the enantioselective acylation. nih.gov
Chiral catalysts can be employed in various transformations to generate enantiopure fluorinated alcohols. For instance, the enantioselective fluorination of aldehydes, followed by reduction, can produce chiral fluorinated primary alcohols. rsc.org Newly developed chiral primary amine catalysts have been shown to effectively catalyze the fluorination of α-branched aldehydes with high enantioselectivity. rsc.org
Another approach is the enantioselective fluorination of allylic alcohols using chiral anion phase-transfer catalysis. acs.org This method utilizes a chiral phosphate (B84403) salt to create a chiral ion pair with an electrophilic fluorinating reagent, enabling the enantioselective fluorination of the substrate. acs.org
Advanced C-F Bond Formation Reactions Relevant to Fluoroaromatic Alcohols
The direct formation of a carbon-fluorine (C-F) bond is a challenging yet highly desirable transformation in organic synthesis. Modern methods have focused on developing new reagents and catalysts to achieve this efficiently.
Transition metal-mediated fluorination, particularly using palladium catalysts, has been a significant area of research. nih.gov The general mechanism involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride (B91410) source and subsequent reductive elimination to form the C-F bond. nih.gov However, C-F reductive elimination can be a difficult step. researchgate.net
Late-stage fluorination aims to introduce fluorine atoms into complex molecules at a late stage of the synthesis. researchgate.net This approach avoids the need to carry fluorinated building blocks through a multi-step synthesis. Reagents like PhenoFluor have been developed for the deoxyfluorination of phenols to aryl fluorides under mild conditions. researchgate.net
The development of catalytic enantioselective methods for introducing fluorine onto a tertiary carbon center is also a key area of interest. rsc.org This has been achieved through the fluorination of active methine compounds and more recently through the asymmetric fluorination of α-branched aldehydes and ketones. rsc.orgnih.govacs.org
Transition Metal-Catalyzed Fluorination Processes
In recent years, transition-metal-catalyzed reactions have become powerful tools for C-F bond formation, offering milder conditions and improved functional group tolerance over traditional methods. nih.gov Palladium is the most extensively used metal for these transformations. nih.gov Key strategies include the cross-coupling of aryl (pseudo)halides with fluoride sources and the direct C-H bond fluorination.
A notable advancement is the palladium-catalyzed fluorination of aryl triflates and bromides, which can proceed at room temperature with high regioselectivity when using specialized biaryl monophosphine ligands, such as AlPhos. nih.gov This methodology could be applied to a precursor like 1-bromo-3,4,5-trifluorobenzene (B146875) or a corresponding triflate to introduce an additional fluorine atom or another functional group. Another powerful technique is directed C-H fluorination, where a directing group on the substrate positions the metal catalyst to functionalize a specific C-H bond, often at the ortho position. nih.gov While highly effective for specific patterns, this is less directly applicable for creating the 3,4,5-trifluoro arrangement. Iridium-based catalysts have also been developed, particularly for the regio- and stereocontrolled fluorination of allylic carbonates, highlighting the versatility of transition metals in C-F bond formation. ox.ac.uk
Biocatalytic Synthesis of Fluorinated Phenylethanols
Biocatalysis offers a green and highly selective alternative for the synthesis of complex molecules, including chiral fluorinated alcohols. Enzymes can operate under mild conditions and exhibit exquisite enantio- and regioselectivity, which is often difficult to achieve with conventional chemistry.
Enzyme-Mediated Reductions for Chiral Alcohol Production
The asymmetric reduction of prochiral ketones to chiral alcohols is a well-established biocatalytic transformation. Isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly effective for this purpose. rsc.orgrsc.org These enzymes often show high enantioselectivity, producing alcohols with enantiomeric excess (ee) values frequently exceeding 99%. rsc.org
For the synthesis of analogues of this compound, several enzyme systems have been successfully employed. The ADH from Rhodococcus erythropolis has been used to reduce 3',5'-bis(trifluoromethyl)acetophenone to the corresponding (S)-alcohol with excellent conversion (>98%) and enantiomeric excess (>99.9%). rsc.org Similarly, a carbonyl reductase from Gluconobacter oxydans (GoCR) has demonstrated high efficiency in the reduction of various halogenated acetophenones to the corresponding (S)-alcohols with >99% ee. rsc.org These enzymatic systems, often coupled with a cofactor regeneration cycle (e.g., using formate (B1220265) dehydrogenase or isopropanol), provide a scalable and efficient route to chiral fluorinated phenylethanols. nih.gov
Table 1: Asymmetric Reduction of Fluorinated Ketone Analogues by Isolated Enzymes
| Substrate Analogue | Enzyme | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 3',5'-Bis(trifluoromethyl)acetophenone | Alcohol Dehydrogenase (Rhodococcus erythropolis) | (S) | >99.9% | rsc.org |
| 3',5'-Bis(trifluoromethyl)acetophenone | Carbonyl Reductase LxCAR (Leifsonia xyli) | (R) | >99% | rsc.org |
| Various Fluoroacetophenones | Carbonyl Reductase (GoCR) (Gluconobacter oxydans) | (S) | >99% | rsc.org |
| 2-Hydroxy-1-phenylethanone | Alcohol Dehydrogenase (RhADH) (Rhodococcus sp. R6) | (R) | >99% | nih.gov |
Whole-Cell Catalysis for Enantioselective Biotransformations
Using whole microbial cells as biocatalysts is often more cost-effective and operationally simpler than using isolated enzymes, as it circumvents the need for enzyme purification and can provide intrinsic cofactor regeneration. nih.govmdpi.com Numerous microorganisms have been identified or engineered to asymmetrically reduce fluorinated ketones.
A novel bacterial strain, Leifsonia xyli HS0904, was found to reduce 3',5'-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol with an excellent enantiomeric excess of 99.4%. nih.gov The process was optimized for key parameters such as pH, substrate concentration, and biocatalyst loading to achieve a yield of 62%. nih.gov In another example, marine fungi were used for the bioreduction of α-chloroacetophenone, a potential precursor for the phenylethanol side chain, yielding the (S)-alcohol. nih.gov Recombinant Escherichia coli is a particularly popular host for overexpressing specific reductases, enabling the efficient production of various chiral alcohols from prochiral ketones. rsc.org
Table 2: Whole-Cell Catalysis for the Synthesis of Fluorinated Phenylethanol Analogues
| Microorganism | Substrate Analogue | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Leifsonia xyli HS0904 | 3',5'-Bis(trifluoromethyl)acetophenone | (R) | 62% | 99.4% | nih.gov |
| Marine Fungi (e.g., Aspergillus sydowii) | 2-Chloro-1-phenylethanone | (S) | 60% | 50% | nih.gov |
| Recombinant E. coli expressing GoCR | o-Chloroacetophenone | (S) | High | >99% | rsc.org |
Enzyme Engineering and Directed Evolution for Catalytic Optimization
While nature provides a vast array of enzymes, they are not always perfectly suited for industrial processes or for converting non-natural substrates like highly fluorinated compounds. Enzyme engineering, through rational design or directed evolution, is a powerful tool to enhance catalyst performance. rsc.org Directed evolution mimics natural selection in the laboratory, using iterative rounds of mutagenesis and screening to identify enzyme variants with improved properties such as activity, stability, or stereoselectivity. nih.govresearchgate.net
This approach has been successfully applied to ADHs and KREDs. For instance, a carbonyl reductase from Sporobolomyces salmonicolor was engineered through site-directed mutagenesis (M242F/Q245T), which simultaneously enhanced its activity toward both a bulky ketone substrate and the co-substrate isopropanol, facilitating a more efficient process. acs.org In a groundbreaking study, a non-heme iron enzyme was repurposed and evolved to catalyze enantioselective C(sp3)–H fluorination, a reaction not known in nature, demonstrating the power of directed evolution to create novel biocatalytic functions. chemrxiv.orgchemrxiv.org The fluorinase enzyme from Streptomyces cattleya has also been subjected to directed evolution to improve its efficiency in converting non-native substrates, resulting in variants with significantly higher conversions for radiosynthesis applications. researchgate.netsahmri.org.au These examples underscore the immense potential of engineering a bespoke reductase for the high-yield, high-selectivity production of this compound.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key areas of focus include the reduction or elimination of volatile organic solvents, the development of efficient and reusable catalysts, and the exploration of novel, sustainable reaction media.
The use of large quantities of volatile organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, developing solvent-free or reduced-solvent reaction conditions is a primary goal of green chemistry.
While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, the catalytic transfer hydrogenation of its precursor, 3',4',5'-trifluoroacetophenone, represents a promising route. This reaction can often be performed under neat conditions or with minimal solvent. For instance, the use of a heterogeneous catalyst could allow for the reaction to proceed with the substrate itself acting as the solvent, thereby eliminating the need for an additional organic solvent.
Biocatalytic approaches also offer significant advantages in reducing solvent use. The enzymatic reduction of ketone precursors to alcohols can often be carried out in aqueous media or under neat conditions, significantly reducing the reliance on traditional organic solvents. For example, the biocatalytic reduction of activated alkenes has been successfully demonstrated in micro-aqueous organic solvent systems, which minimizes waste and can prevent undesirable side reactions like hydrolysis. rsc.org These methodologies, while not directly applied to this compound in the reviewed literature, present a viable strategy for its greener synthesis.
Another approach involves the use of agro-food waste-derived catalysts for reactions like the Claisen-Schmidt condensation to produce chalcones, which can be subsequently reduced to phenylethanol derivatives. These reactions have been successfully carried out under solvent-free conditions at room temperature, highlighting the potential for waste valorization in green synthesis. rsc.org
The following table summarizes examples of solvent-free or reduced-solvent syntheses of analogous phenylethanol derivatives, suggesting potential pathways for the green synthesis of this compound.
| Precursor | Catalyst/Method | Solvent Condition | Product | Yield | Reference |
| Styrene Oxide | Clay-supported Palladium | Isopropanol (Hydrogen Donor) | 2-Phenylethanol | High | google.com |
| Acetophenone | MgO | 2-Pentanol (Hydrogen Donor) | 1-Phenylethanol | 91% | mdpi.com |
| Acetophenone Derivatives | Musa sp. 'Malbhog' peel ash (MMPA) | Solvent-free | Chalcone Derivatives | High | rsc.org |
| Activated Alkenes | Immobilized Ene Reductase | Methyl t-butyl ether (micro-aqueous) | Saturated Alkenes | Full Conversion | rsc.org |
Homogeneous and Heterogeneous Metal Catalysts:
Recyclable manganese(I) catalysts have been developed for the asymmetric transfer hydrogenation of ketones. These catalysts have shown good performance and can be recycled multiple times without a significant loss of enantioselectivity, making them a more atom-economic alternative for ketone hydrogenation. d-nb.info For the synthesis of trifluoromethyl-substituted alcohols, which are structurally related to this compound, these Mn(I) catalysts have demonstrated quantitative yields and high enantiomeric excess. d-nb.info
Supported Noyori-Ikariya type catalysts, anchored on materials like silica, have also been shown to be highly efficient for the asymmetric transfer hydrogenation of acetophenone derivatives. researchgate.net These heterogeneous catalysts can be readily separated from the reaction mixture and reused. Furthermore, iridium nanoparticles stabilized by surfactant-type ligands have been effectively used for the hydrogenation of various carbonyl compounds and demonstrated excellent recyclability for up to 11 cycles. mdpi.com
Biocatalysts:
Biocatalysis, utilizing whole cells or isolated enzymes, offers a highly sustainable route for the synthesis of chiral alcohols like this compound. nih.govresearchgate.net The asymmetric reduction of the corresponding ketone precursor, 3',5'-bis(trifluoromethyl)acetophenone, has been achieved with high enantiomeric excess using whole cells of newly isolated bacterial strains. nih.govnih.gov These biocatalytic processes operate under mild conditions and often in aqueous media, aligning well with green chemistry principles. nih.gov The immobilization of enzymes or whole cells can further enhance their stability and reusability, making the process more economically viable. rsc.orgsphinxsai.com
The table below provides examples of recyclable catalysts used in the synthesis of phenylethanol analogues.
| Catalyst | Precursor | Reaction Type | Recyclability | Key Findings | Reference |
| Mn(I) Complex | Acetophenone | Asymmetric Transfer Hydrogenation | Recyclable for 3 cycles with ~2% loss in ee | High activity and enantioselectivity | d-nb.info |
| Supported Ru(II)/TsDPEN | Acetophenone Derivatives | Asymmetric Transfer Hydrogenation | Recyclable | High activity and enantioselectivity | researchgate.net |
| Iridium Nanoparticles | Furfural | Hydrogenation | Recyclable up to 11 times | High activity and easy recovery | mdpi.com |
| Leifsonia xyli HS0904 (whole cells) | 3,5-bis(trifluoromethyl) acetophenone | Asymmetric Bioreduction | Potential for reuse | High enantiomeric excess (99.4%) | nih.gov |
| Candida tropicalis 104 (whole cells) | 3,5-bis(trifluoromethyl)acetophenone | Asymmetric Bioreduction | Potential for reuse | High yield and enantioselectivity | nih.gov |
The choice of solvent plays a critical role in the environmental footprint of a chemical process. The exploration of sustainable reaction media is therefore a key area of green chemistry research.
Natural Deep Eutectic Solvents (NADES):
Natural Deep Eutectic Solvents (NADES) have emerged as promising green solvents. They are typically formed from a mixture of natural, non-toxic, and biodegradable components like sugars, amino acids, and organic acids. nih.gov These solvents are easy to prepare, inexpensive, and possess a wide range of polarities, making them suitable for various chemical and enzymatic reactions. nih.gov
The application of NADES has been explored for the biocatalytic production of chiral alcohols. For instance, the use of NADES as a cosolvent in the bioreduction of 3',5'-bis(trifluoromethyl)acetophenone has been shown to enhance the reaction efficiency. nih.gov The presence of NADES can improve the solubility of hydrophobic substrates in aqueous media and, in some cases, enhance the stability and activity of the biocatalyst. nih.govnih.gov
Fluorinated Alcohols:
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are considered unique reaction media due to their strong hydrogen-bond-donating ability, high ionizing power, and low nucleophilicity. researchgate.net These properties can promote reactions that might otherwise require harsh reagents or catalysts. researchgate.net TFE has been reviewed as a green solvent in organic synthesis due to its ability to be recovered and reused. chemicalbook.com While their direct application in the synthesis of this compound is not specifically reported, their utility in promoting related transformations, such as oxidations and ring-opening reactions, suggests their potential as a sustainable solvent choice. researchgate.net
The following table presents examples of sustainable reaction media used in syntheses relevant to this compound.
| Sustainable Medium | Reaction Type | Substrate/Catalyst | Key Advantage | Reference |
| Natural Deep Eutectic Solvents (NADES) | Biocatalytic Reduction | Candida tropicalis 104 | Enhanced cell viability and reaction efficiency | nih.gov |
| Natural Deep Eutectic Solvents (NADES) | Extraction | Rhodiola rosea | Effective extraction of bioactive compounds | nih.gov |
| 2,2,2-Trifluoroethanol (TFE) | Oxidation | Sulfur Compounds | Mild and selective oxidation, solvent can be recovered | researchgate.netchemicalbook.com |
| Fluorinated Alcohols (TFE, HFIP) | General Organic Synthesis | Various | Can replace harsh reagents and catalysts, reusable | researchgate.net |
Reactivity and Derivatization Strategies
Chemical Transformations of the Hydroxyl Functional Group
The primary alcohol moiety in 2-(3,4,5-Trifluorophenyl)ethanol is amenable to a variety of well-established chemical transformations. These reactions are fundamental for modifying the side chain of the molecule.
Common transformations include:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(3,4,5-trifluorophenyl)acetaldehyde, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation with stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can yield the carboxylic acid, (3,4,5-trifluorophenyl)acetic acid. nih.gov
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions (e.g., Fischer esterification or using a coupling agent) leads to the formation of various esters.
Conversion to Halides: The hydroxyl group can be substituted by a halogen to form a more reactive intermediate. Treatment with thionyl chloride (SOCl₂) can produce 1-(2-chloroethyl)-3,4,5-trifluorobenzene, while phosphorus tribromide (PBr₃) can yield the corresponding bromo-derivative. libretexts.org These halides are valuable precursors for nucleophilic substitution and organometallic reactions.
Activation as a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. This activation facilitates subsequent nucleophilic substitution reactions. nih.gov
Table 1: Selected Transformations of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | 2-(3,4,5-Trifluorophenyl)acetaldehyde |
| Oxidation (to acid) | Potassium permanganate (KMnO₄) | (3,4,5-Trifluorophenyl)acetic acid |
| Esterification | Acetic anhydride, Pyridine | 2-(3,4,5-Trifluorophenyl)ethyl acetate |
| Chlorination | Thionyl chloride (SOCl₂) | 1-(2-Chloroethyl)-3,4,5-trifluorobenzene |
| Tosylation | Tosyl chloride, Pyridine | 2-(3,4,5-Trifluorophenyl)ethyl tosylate |
Reactions Involving the Fluorinated Aromatic Ring
The 3,4,5-trifluorophenyl moiety is highly electron-deficient due to the strong inductive effect of the three fluorine atoms. This electronic property dictates its reactivity, making it susceptible to nucleophilic attack while deactivating it towards electrophiles.
Nucleophilic Aromatic Substitution (SNAr) on the Trifluorophenyl Moiety
The electron-poor nature of the aromatic ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.com In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent loss of a fluoride (B91410) ion restores the aromaticity.
For this compound, the fluorine atom at the C4 position (para to the ethanol (B145695) side chain) is the most likely site for substitution. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized by the adjacent fluorine atoms at C3 and C5. A wide range of nucleophiles can be employed.
Table 2: Examples of SNAr Reactions
| Nucleophile | Reagent Example | Expected Major Product |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-(3,5-Difluoro-4-methoxyphenyl)ethanol |
| Amine | Ammonia (NH₃) or primary/secondary amines | 2-(4-Amino-3,5-difluorophenyl)ethanol |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(3,5-Difluoro-4-(phenylthio)phenyl)ethanol |
The reaction is facilitated by the presence of multiple electron-withdrawing fluorine atoms which stabilize the negatively charged intermediate. libretexts.orgwikipedia.org
Electrophilic Aromatic Substitution on the Trifluorophenyl Ring
Conversely, the trifluorophenyl ring is strongly deactivated towards Electrophilic Aromatic Substitution (EAS). The potent electron-withdrawing fluorine atoms reduce the nucleophilicity of the benzene (B151609) ring, making it resistant to attack by electrophiles. uci.edulibretexts.org
Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which are common for benzene, are generally unfeasible or require extremely harsh conditions for this compound. organicchemistrytutor.comlumenlearning.commasterorganicchemistry.com If a reaction were to occur under forcing conditions, the substitution would be directed to the C2 and C6 positions (ortho to the ethyl alcohol group), but the deactivation effect remains the primary challenge.
Further Functionalization of the Trifluorophenyl Core
The products obtained from SNAr reactions offer new avenues for further derivatization. The newly introduced functional group can be chemically modified to build more complex molecular structures. For instance, a cyano group introduced at the C4 position can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. An amino group can be diazotized to create a versatile diazonium salt intermediate, or it can participate in amide bond formation. This two-step strategy (SNAr followed by functional group interconversion) is a powerful method for elaborating the trifluorophenyl core.
Carbon-Carbon Bond Forming Reactions for Complex Derivatization
Carbon-carbon bond formation is crucial for constructing more complex molecular skeletons. alevelchemistry.co.uk this compound can be derivatized to participate in such reactions through either the side chain or the aromatic ring.
Side-Chain Elaboration: The hydroxyl group can be oxidized to the aldehyde, 2-(3,4,5-trifluorophenyl)acetaldehyde. This aldehyde can then serve as an electrophile in reactions like the Wittig reaction to form alkenes, or in aldol (B89426) reactions to create β-hydroxy carbonyl compounds. fiveable.me
Aromatic Ring Cross-Coupling: The aromatic ring can be functionalized to engage in modern cross-coupling reactions. While direct C-F bond activation is possible, a more common route involves converting one of the C-F bonds into a more reactive C-Br or C-I bond, or a triflate. A more practical approach is to use SNAr to introduce a group that can then be used in a cross-coupling reaction. For example, replacing the C4-fluorine with an amino group, which is then converted to an iodide via the Sandmeyer reaction, would furnish a substrate ready for Suzuki, Heck, or Sonogashira coupling reactions. alevelchemistry.co.ukchemistry.coach
Utility as a Synthetic Building Block for Advanced Molecular Architectures
The diverse reactivity of this compound makes it a valuable synthetic building block. regentchemicals.com.sgpnnl.gov The trifluorophenyl motif is of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine atoms can modulate key properties like metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.comrsc.org
The ability to selectively perform transformations at either the hydroxyl group or the aromatic ring allows for the strategic construction of complex target molecules. It can serve as a precursor to fluorinated analogues of biologically active compounds, such as phenylethanolamine derivatives or other advanced molecular architectures. Its role as a building block is defined by its capacity to introduce a trifluorinated phenyl ring into a larger molecule while providing a reactive handle (the ethanol side chain) for further synthetic elaboration.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For 2-(3,4,5-Trifluorophenyl)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multidimensional techniques, would be employed for a comprehensive analysis.
The ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments: the aromatic protons, the methylene (B1212753) protons adjacent to the ring (benzylic), and the methylene protons adjacent to the hydroxyl group.
Aromatic Protons (H-2', H-6'): Due to the symmetrical substitution pattern of the trifluorophenyl ring, the two aromatic protons are chemically equivalent. These would appear as a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms at the 3- and 5-positions. The strong electron-withdrawing nature of the fluorine atoms would shift this signal downfield, anticipated in the range of δ 6.9-7.2 ppm.
Benzylic Protons (-CH₂-Ar): The two protons of the methylene group attached to the aromatic ring would appear as a triplet, coupled to the adjacent -CH₂OH group. This signal is expected in the region of δ 2.8-3.0 ppm.
Hydroxymethyl Protons (-CH₂-OH): The protons of the methylene group bearing the hydroxyl group would also present as a triplet, coupled to the benzylic methylene group. Their proximity to the electronegative oxygen atom would cause a downfield shift to approximately δ 3.8-4.0 ppm.
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. It is often observed between δ 1.5-2.5 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the different carbon environments in the molecule.
Aromatic Carbons: The symmetry of the phenyl ring results in four distinct aromatic carbon signals. The carbon attached to the ethyl group (C-1') would be a singlet. The two carbons bearing hydrogen (C-2' and C-6') would appear as a single resonance. The two carbons bonded to fluorine at the 3- and 5-positions would also be equivalent, and the carbon at the 4-position, bonded to fluorine, would be unique. These carbons are expected to show complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The chemical shifts would be influenced by the strong electronegativity of the fluorine atoms, appearing in the downfield region of the aromatic spectrum. docbrown.infolibretexts.org
Aliphatic Carbons: The two sp³ hybridized carbons of the ethanol (B145695) side chain would be clearly distinguishable. The benzylic carbon (-CH₂-Ar) is expected around δ 38-40 ppm, while the carbon bearing the hydroxyl group (-CH₂-OH) would be further downfield, around δ 60-62 ppm, due to the deshielding effect of the oxygen atom. docbrown.infolibretexts.org
Predicted NMR Data Tables
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -OH | 1.5 - 2.5 | broad singlet |
| -CH₂-Ar | 2.8 - 3.0 | triplet |
| -CH₂-OH | 3.8 - 4.0 | triplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂-Ar | 38 - 40 |
| -CH₂-OH | 60 - 62 |
| Aromatic C-2', C-6' | 110 - 115 (doublet of triplets) |
| Aromatic C-1' | 135 - 140 (triplet) |
| Aromatic C-3', C-5' | 148 - 152 (doublet of doublets) |
¹⁹F NMR is an essential technique for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. colorado.edu For this compound, the ¹⁹F NMR spectrum would provide direct information about the electronic environment of the fluorine atoms.
Due to the molecular symmetry, two distinct signals are expected in the ¹⁹F NMR spectrum:
F-3 and F-5: The fluorine atoms at the 3- and 5-positions are chemically equivalent and would produce a single signal. This signal would be split into a doublet by the adjacent fluorine at the 4-position and further into a triplet by the two ortho protons (H-2' and H-6'), resulting in a doublet of triplets.
F-4: The fluorine atom at the 4-position is in a unique environment. Its signal would be split into a triplet by the two adjacent fluorine atoms (F-3 and F-5).
The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the electronic nature of the substituents. nih.gov These shifts are typically reported relative to a standard like CFCl₃. colorado.edursc.org
To confirm the structural assignments from 1D NMR, a suite of 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected cross-peaks would be between the -CH₂-Ar and -CH₂-OH protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the -CH₂-Ar and -CH₂-OH groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection of the ethyl group to the trifluorophenyl ring, showing a correlation from the benzylic protons to the aromatic carbons C-1', C-2', and C-6'.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of nuclei. For a relatively flexible molecule like this, NOESY could offer insights into preferred conformations by showing correlations between the benzylic protons and the aromatic protons.
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy - FT-IR) for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. thermofisher.com
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. researchgate.netresearchgate.net
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl side chain would be observed just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
C-O Stretch: A strong C-O stretching band for the primary alcohol is anticipated in the range of 1050-1150 cm⁻¹. researchgate.net
C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations are a key feature and are expected in the 1100-1400 cm⁻¹ region.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1400 | Strong |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₇F₃O), the expected exact mass would be calculated and compared to the measured value to confirm its composition.
In addition to the molecular ion peak (M⁺), mass spectrometry reveals characteristic fragmentation patterns that offer further structural clues. For this molecule, key fragmentation pathways would likely include:
Benzylic Cleavage: The most common fragmentation for phenylethanol derivatives is the cleavage of the bond between the alpha and beta carbons of the side chain, leading to the formation of a stable benzylic cation. In this case, cleavage would likely result in a [M - CH₂OH]⁺ fragment, corresponding to the trifluorobenzyl cation.
Loss of Water: Alcohols frequently undergo dehydration (loss of H₂O) in the mass spectrometer, which would result in a [M - 18]⁺ peak.
Structural Analysis Through X Ray Crystallography
Crystal Structure Determination of 2-(3,4,5-Trifluorophenyl)ethanol Derivatives
The determination of the crystal structure of a derivative of this compound would begin with the growth of a high-quality single crystal. This is often achieved through slow evaporation of a solution of the compound, or by vapor diffusion techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure.
For instance, the crystal structure of a related compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, has been determined, providing a model for what might be expected for similar structures. chemicalbook.comsigmaaldrich.com The crystallographic data for such a compound would typically be deposited in a public repository such as the Cambridge Structural Database (CSD), which serves as a global repository for small-molecule organic and metal-organic crystal structures. cam.ac.ukcam.ac.uk
A representative set of crystallographic data for a hypothetical derivative is presented in the table below, illustrating the type of information obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 101.23 |
| γ (°) | 90 |
| Volume (ų) | 1012.3 |
| Z | 4 |
This is a hypothetical data table for illustrative purposes.
Analysis of Intermolecular Interactions
The substitution of hydrogen with fluorine atoms on a phenyl ring significantly influences the intermolecular interactions within the crystal lattice. In the case of this compound derivatives, a variety of non-covalent interactions would be anticipated.
Hydrogen Bonding: The hydroxyl group of the ethanol (B145695) moiety is a potent hydrogen bond donor and acceptor. It is expected to form strong O-H···O hydrogen bonds, creating chains or more complex networks of molecules within the crystal.
Halogen Bonding: The fluorine atoms, while being the most electronegative elements, can participate in halogen bonding, acting as halogen bond acceptors. This type of interaction, denoted as C-X···A (where X is a halogen and A is a Lewis base), can play a crucial role in directing the crystal packing.
π-Stacking: The trifluorinated phenyl ring can engage in π-stacking interactions. The electron-withdrawing nature of the fluorine atoms can lead to favorable quadrupole-quadrupole interactions between aromatic rings, influencing their parallel or offset arrangement.
A summary of potential intermolecular interactions is provided below:
| Interaction Type | Description |
| Hydrogen Bonding | O-H···O interactions involving the ethanol hydroxyl group. |
| Halogen Bonding | C-F···O or C-F···π interactions involving the trifluorophenyl ring. |
| π-Stacking | Interactions between the aromatic rings of adjacent molecules. |
| van der Waals Forces | General attractive forces between molecules. |
Investigation of Crystal Packing Motifs and Polymorphism
The interplay of the aforementioned intermolecular interactions gives rise to specific crystal packing motifs. These motifs describe the arrangement of molecules in the crystal lattice, such as herringbone patterns, layered structures, or more complex three-dimensional networks.
Polymorphism , the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules and is of particular interest in the pharmaceutical and materials sciences. researchgate.net Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism in trifluorinated compounds is an active area of research. For example, computational studies on polymorphic systems can reveal the subtle energy differences between different crystalline forms. researchgate.net
The potential for polymorphism in this compound would be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates). Each resulting crystalline form would then be analyzed by X-ray diffraction to determine if it represents a new polymorph.
Co-crystallization Studies with Chiral Auxiliaries or Solvates
Co-crystallization is a technique used to modify the physical properties of a solid or to separate enantiomers. In the context of this compound, which is a chiral molecule, co-crystallization with a chiral auxiliary could be employed for chiral resolution. The diastereomeric complexes formed may have different crystallization properties, allowing for the separation of the enantiomers.
The investigation of co-crystals and solvates of this compound would involve crystallizing the compound in the presence of a co-former or from various solvents and analyzing the resulting crystals to determine if a new multi-component solid phase has been formed.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. For 2-(3,4,5-Trifluorophenyl)ethanol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (molecular geometry) and to describe the distribution of electrons within the molecule (electronic structure). These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's shape.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of DFT is the prediction of spectroscopic data that can be directly compared with experimental measurements. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the calculation of the second derivatives of the energy with respect to atomic displacements allows for the prediction of the vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. These theoretical predictions are crucial for the interpretation and assignment of experimental spectra.
Table 1: Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (δ, ppm) - CH₂ | Illustrative: 2.9 |
| ¹H NMR Chemical Shift (δ, ppm) - OH | Illustrative: 1.8 |
| ¹³C NMR Chemical Shift (δ, ppm) - C-F | Illustrative: 140-150 |
| IR Vibrational Frequency (cm⁻¹) - O-H Stretch | Illustrative: 3400 |
| IR Vibrational Frequency (cm⁻¹) - C-F Stretch | Illustrative: 1100-1200 |
| Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Specific published data for this compound is not available. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are often understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen and fluorine atoms, indicating their nucleophilic character, and a positive potential around the hydroxyl hydrogen, indicating its electrophilic character.
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (Illustrative) |
| HOMO Energy | Illustrative: -7.0 eV |
| LUMO Energy | Illustrative: -1.5 eV |
| HOMO-LUMO Gap | Illustrative: 5.5 eV |
| Note: The values in this table are for illustrative purposes to represent typical outcomes of DFT calculations for similar aromatic compounds. |
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical studies can provide a detailed understanding of the reaction mechanism.
Elucidation of Reaction Pathways and Transition State Geometries
By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway. This involves locating the structures of the reactants, products, and any intermediates. Crucially, the geometry of the transition state—the highest energy point along the reaction coordinate—can be determined. The structure of the transition state provides critical information about the bond-breaking and bond-forming processes that occur during the reaction. For instance, in an oxidation reaction of the alcohol group, the transition state geometry would reveal the concerted or stepwise nature of the hydrogen abstraction.
Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Landscapes
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions and processes occur in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.
This approach allows for the investigation of solvation effects, such as the arrangement of solvent molecules around the solute and the influence of the solvent on the molecule's conformation. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is particularly important for a flexible molecule like this, where rotation around the C-C and C-O bonds can lead to different spatial arrangements that may have different reactivities. The insights from MD simulations are crucial for understanding how the solvent environment modulates the properties and behavior of the molecule.
Theoretical Studies on the Electronic and Steric Effects of Fluorine on Reactivity and Selectivity
The introduction of fluorine atoms into organic molecules can profoundly alter their chemical behavior. In the case of this compound, the three fluorine atoms on the phenyl ring exert significant electronic and steric influences that are crucial in determining the molecule's reactivity and the selectivity of its reactions. Computational and theoretical studies, while not extensively focused on this specific molecule, provide a framework for understanding these effects by analogy to similarly fluorinated compounds.
Electronic Effects of the 3,4,5-Trifluorophenyl Group:
The primary electronic effect of the fluorine atoms in this compound is their strong inductive electron-withdrawing nature. Due to its high electronegativity, fluorine pulls electron density from the aromatic ring. This effect is cumulative, with the three fluorine atoms in the 3, 4, and 5 positions significantly reducing the electron density of the phenyl ring.
This electron withdrawal has several important consequences for the reactivity of the molecule:
Increased Acidity of the Hydroxyl Group: The electron-withdrawing 3,4,5-trifluorophenyl group stabilizes the corresponding alkoxide ion formed upon deprotonation of the ethanol (B145695) side chain. This stabilization increases the acidity of the hydroxyl group compared to that of unsubstituted phenylethanol. Theoretical studies on related fluorinated phenols, such as 3,4,5-trifluorophenol, have shown that fluorine substitution markedly increases the acidity of the hydroxyl group due to the electron-withdrawing character of the fluorine atoms. ontosight.ai
Activation of the Phenyl Ring towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the trifluorinated ring makes it more susceptible to nucleophilic attack. While the ethanol side chain is not a leaving group in a typical SNAr reaction, this property of the ring could be relevant in intramolecular reactions or under specific catalytic conditions.
Deactivation of the Phenyl Ring towards Electrophilic Aromatic Substitution: Conversely, the reduced electron density deactivates the ring towards electrophilic attack. Should a reaction target the aromatic ring, electrophilic substitution would be significantly slower compared to unsubstituted or electron-rich phenyl rings.
Influence on the Reactivity of the Benzylic Position: The strong inductive effect of the trifluorophenyl group can also influence reactions at the benzylic carbon of the ethanol side chain. For instance, in reactions involving the formation of a carbocation at the benzylic position, the electron-withdrawing nature of the ring would be destabilizing, thus disfavoring such reaction pathways.
Steric Effects of the 3,4,5-Trifluorophenyl Group:
The steric hindrance imposed by the three fluorine atoms on the phenyl ring is another critical factor influencing the reactivity and selectivity of this compound. While a single fluorine atom is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å), the presence of three fluorine atoms, particularly one in the meta position (position 5 relative to the ethanol side chain), can create a more sterically crowded environment around the reaction center on the ethanol side chain.
This steric bulk can:
Hinder Approach of Reagents: The fluorine atoms can physically block or impede the approach of bulky reagents to the hydroxyl group or the benzylic position of the ethanol side chain. This can lead to a decrease in reaction rates for sterically demanding reactions.
Influence Stereoselectivity: In reactions that generate a new stereocenter, the steric hindrance of the 3,4,5-trifluorophenyl group can direct the approach of a reagent to the less hindered face of the molecule, thereby influencing the stereochemical outcome.
Control Conformational Preferences: The steric interactions between the fluorine atoms and the ethanol side chain can influence the rotational barrier around the C-C bond connecting the phenyl ring and the side chain. This can lead to a preference for certain conformations, which in turn can affect the molecule's reactivity.
Theoretical Predictions of Reactivity and Selectivity:
Based on the electronic and steric considerations, theoretical models can predict the likely reactivity and selectivity of this compound in various transformations.
| Reaction Type | Predicted Effect of the 3,4,5-Trifluorophenyl Group | Rationale |
| Deprotonation of the -OH group | Enhanced reactivity (increased acidity) | Strong inductive electron withdrawal by the three fluorine atoms stabilizes the resulting alkoxide. |
| Nucleophilic substitution at the benzylic carbon (SN2) | Slightly retarded reactivity | Steric hindrance from the fluorine atoms may hinder the backside attack of the nucleophile. |
| Nucleophilic substitution at the benzylic carbon (SN1) | Significantly retarded reactivity | Strong inductive electron withdrawal destabilizes the formation of a benzylic carbocation intermediate. |
| Oxidation of the alcohol | May be influenced by both electronic and steric factors | Electron-withdrawing groups can sometimes facilitate oxidation, but steric hindrance could slow the reaction depending on the oxidant. |
| Reactions involving the aromatic ring (e.g., electrophilic substitution) | Significantly retarded reactivity | The trifluorinated ring is strongly deactivated towards electrophiles. |
This table presents qualitative predictions based on general principles of physical organic chemistry and findings for analogous fluorinated compounds.
Applications in Advanced Organic Synthesis
Precursors for Complex Fluorinated Organic Molecules and Heterocycles
The 2-(3,4,5-trifluorophenyl)ethyl moiety is a key structural motif in a variety of complex organic molecules, including those with significant biological activity. The presence of the trifluorinated phenyl ring can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Consequently, 2-(3,4,5-Trifluorophenyl)ethanol serves as a crucial starting material for the synthesis of these valuable compounds.
While direct examples of the synthesis of complex molecules starting from this compound are not extensively detailed in publicly available research, its analogous application to other fluorinated phenylethanols provides a strong indication of its synthetic potential. For instance, fluorinated phenylethanol derivatives are commonly used to introduce the corresponding fluorinated phenethyl group into a target molecule via etherification, esterification, or substitution reactions of the activated alcohol.
The synthesis of fluorinated heterocycles, a prominent class of compounds in drug discovery, can also be envisaged using this compound. The ethanol (B145695) side chain can be chemically manipulated to participate in cyclization reactions, forming a variety of heterocyclic rings. For example, oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would furnish an electrophilic center for intramolecular cyclization with a suitably positioned nucleophile. Alternatively, conversion of the alcohol to a leaving group would allow for intramolecular nucleophilic substitution to form cyclic ethers or other heterocyclic systems. The trifluorinated phenyl ring in these resulting heterocyles can be a key determinant of their biological activity.
Table 1: Potential Heterocyclic Scaffolds Derivable from this compound
| Heterocyclic Scaffold | Synthetic Strategy | Potential Application |
|---|---|---|
| Fluorinated Tetrahydrofurans | Intramolecular cyclization of the corresponding diol or halo-alcohol | Medicinal Chemistry, Agrochemicals |
| Fluorinated Dihydrofurans | Cyclization followed by elimination reactions | Building blocks for further synthesis |
| Fluorinated Pyrrolidines | Reductive amination of the corresponding aldehyde with a primary amine followed by cyclization | Pharmaceutical intermediates |
| Fluorinated Piperidines | Similar to pyrrolidines, using a longer chain amine | Neurologically active compounds |
Chiral Intermediates in Enantioselective Synthesis
The development of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, often relies on the use of chiral building blocks or catalysts. This compound, once resolved into its individual enantiomers or synthesized in an enantiomerically enriched form, can serve as a valuable chiral intermediate.
The chiral center in (R)- or (S)-2-(3,4,5-Trifluorophenyl)ethanol can be transferred to a more complex molecule, thereby controlling its stereochemistry. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs). For example, the enantiomerically pure alcohol can be used in nucleophilic substitution reactions, where the stereochemistry at the carbinol center is either retained or inverted depending on the reaction mechanism.
Table 2: Potential Applications of Chiral this compound in Enantioselective Synthesis
| Application | Description |
|---|---|
| Chiral Building Block | Incorporation of the enantiomerically pure 2-(3,4,5-trifluorophenyl)ethyl moiety into a target molecule. |
| Chiral Auxiliary | Temporary attachment to a substrate to direct the stereochemical course of a reaction, followed by removal. |
| Chiral Ligand | Coordination to a metal center to create a chiral catalyst for asymmetric transformations. |
Contributions to Methodological Advancements in Fluorine Chemistry
The unique reactivity of organofluorine compounds often necessitates the development of new synthetic methodologies. The study of reactions involving this compound and similar molecules can contribute to the broader understanding and advancement of fluorine chemistry.
For instance, the development of novel fluorination techniques is an active area of research. While this compound is already fluorinated on the aromatic ring, the aliphatic side chain can be a site for further fluorination. Investigating the selective fluorination of the benzylic or terminal position of the ethanol side chain could lead to the development of new reagents and methods for C-H fluorination.
Moreover, the electronic properties of the trifluorinated phenyl ring can influence the reactivity of the ethanol side chain in predictable ways. This allows for the systematic study of reaction mechanisms and the development of new synthetic transformations that are specific to fluorinated substrates. For example, the electron-withdrawing nature of the trifluorophenyl group can affect the acidity of the hydroxyl proton and the susceptibility of the benzylic position to nucleophilic or radical attack. Understanding these effects can lead to the design of new reactions and the optimization of existing ones.
Future Directions and Research Perspectives
Development of Novel and More Efficient Synthetic Routes
While classical synthetic routes to phenylethanols are well-established, future efforts concerning 2-(3,4,5-Trifluorophenyl)ethanol will likely focus on improving efficiency, stereocontrol, and sustainability.
The principles of green chemistry are increasingly integral to modern synthetic planning. Future synthetic routes for this compound and its precursors should aim to minimize environmental impact. This includes the use of less hazardous reagents and solvents, improving atom economy, and operating under milder reaction conditions. For instance, the reduction of a precursor like 3',4',5'-trifluoroacetophenone, traditionally accomplished with stoichiometric metal hydride reagents, could be transitioned to catalytic hydrogenation using recyclable catalysts and benign solvents like ethanol (B145695). Furthermore, exploring solvent-free reaction conditions or the use of aqueous media aligns with green chemistry goals, reducing reliance on volatile organic compounds. The biotechnological production of 2-phenylethanol is already established as a greener alternative to chemical synthesis, and applying these principles could offer a sustainable pathway. nih.gov
Chemoenzymatic synthesis offers a powerful strategy for producing chiral alcohols with high enantioselectivity under mild, environmentally friendly conditions. The asymmetric reduction of prochiral ketones is a well-explored area for biocatalysis. nih.gov Future research could establish a highly efficient route to enantiomerically pure (R)- or (S)-2-(3,4,5-Trifluorophenyl)ethanol. This would involve the enzymatic reduction of 3',4',5'-trifluoroacetophenone using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) from various microbial sources. researchgate.net These enzymes often exhibit exquisite stereocontrol, obviating the need for chiral auxiliaries or resolution steps.
| Enzyme/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Plant Tissues (e.g., Daucus carota) | Acetophenone | (S)-1-Phenylethanol | ~80 | >98 |
| Plant Tissues (e.g., Daucus carota) | 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | ~80 | >98 |
| Engineered Ketoreductase | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | ~91 | >99 |
In parallel, chemo-photocatalytic strategies are emerging as a novel approach. The photocatalytic hydrogenation of acetophenone over a Pd-TiO₂ photocatalyst using saccharides as a hydrogen source has been demonstrated. rsc.org This method avoids the use of high-pressure hydrogen gas, enhancing safety and sustainability. Adapting this technology for the reduction of 3',4',5'-trifluoroacetophenone could provide a novel, light-driven synthetic route to the target alcohol. Another photocatalytic approach involves the formal anti-Markovnikov addition of water to styrenes via epoxidation and subsequent hydrogenation, which has been used to synthesize 2-phenylethanol. researchgate.net
Advancement of Spectroscopic and Computational Methodologies for Characterization and Prediction
The unambiguous characterization of organofluorine compounds is paramount. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are essential, ¹⁹F NMR spectroscopy is particularly powerful for fluorinated molecules due to its high sensitivity and wide chemical shift range. perkinelmer.com Future work will benefit from the application of advanced 2D NMR techniques (e.g., ¹H-¹⁹F HETCOR) to definitively assign complex spin systems.
The integration of computational chemistry is set to revolutionize the characterization and predictive understanding of molecules like this compound. Density Functional Theory (DFT) calculations have become a reliable tool for predicting NMR chemical shifts. mdpi.comacs.org Recent studies have identified specific DFT methods and basis sets, such as ωB97XD/aug-cc-pvdz, that offer an excellent balance of computational cost and accuracy for predicting ¹⁹F NMR chemical shifts. rsc.orgrsc.org Applying these methods can help confirm structural assignments, especially for a library of new derivatives where distinguishing between isomers is critical. Computational modeling can also predict key molecular properties, such as electrostatic potential surfaces, bond dissociation energies, and reaction energy profiles, providing invaluable insight into the molecule's reactivity and potential interactions with biological targets. nih.gov
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H (Ar-H) | ~6.9 - 7.2 | t | J(H,F) ≈ 7-9 |
| ¹H (-CH₂-Ar) | ~2.85 | t | J(H,H) ≈ 7 |
| ¹H (-CH₂-OH) | ~3.80 | t | J(H,H) ≈ 7 |
| ¹⁹F (C3, C5) | ~ -135 | dd | J(F,F) ≈ 20, J(F,H) ≈ 9 |
| ¹⁹F (C4) | ~ -163 | t | J(F,F) ≈ 20 |
Exploration of Novel Reactivity Modes and Derivatizations of the Trifluorophenyl Ethanol Scaffold
The this compound structure contains two key sites for chemical modification: the primary alcohol and the activated aromatic ring. Exploring derivatization at these sites can generate diverse libraries of compounds for various applications.
The hydroxyl group can undergo standard transformations such as esterification or etherification to produce analogs with modified polarity, solubility, or metabolic stability. These reactions can be used to attach other functional moieties or to create prodrugs.
More significantly, the electron-deficient nature of the 3,4,5-trifluorophenyl ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com The strong inductive effect of the three fluorine atoms activates the ring carbons towards attack by nucleophiles. It is anticipated that substitution will preferentially occur at the C4 position (para to the ethanol substituent), driven by resonance stabilization of the Meisenheimer intermediate. This provides a strategic pathway to a wide array of 4-substituted-3,5-difluorophenyl ethanol derivatives. A variety of nucleophiles, including amines, alkoxides, and thiolates, could be employed to displace a fluoride (B91410) ion, enabling the synthesis of highly functionalized molecules. nih.govresearchgate.net This synthetic handle is crucial for building structure-activity relationships in drug discovery programs and for tuning the electronic properties of materials.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3,4,5-Trifluorophenyl)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation or reduction of a precursor ketone. For example, reduction of 2-(3,4,5-trifluorophenyl)acetophenone using NaBH₄ in ethanol under reflux yields the alcohol. Optimized conditions (e.g., 4-hour reflux at 80°C) achieve >85% purity after recrystallization with ethanol . Solvent choice (polar aprotic vs. protic) and temperature control are critical to minimize side reactions like over-reduction.
Q. How does the trifluorophenyl group influence the compound’s solubility and stability?
- Data-Driven Answer : The electron-withdrawing trifluorophenyl group reduces solubility in polar solvents (e.g., water: <1 g/L at 25°C) but enhances stability against oxidation. Solubility in organic solvents:
| Solvent | Solubility (g/L) |
|---|---|
| Ethanol | 100 |
| DCM | 250 |
| Hexane | 15 |
| Data sourced from analog trifluorophenyl alcohols . |
Q. What purification techniques are recommended for isolating this compound?
- Step-by-Step Protocol :
- Liquid-Liquid Extraction : Use ethyl acetate/water (3:1) to remove unreacted starting materials.
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) as eluent (Rf ≈ 0.4).
- Recrystallization : Ethanol at −20°C yields crystals with >97% purity .
Advanced Research Questions
Q. How does this compound participate in catalytic hydroboration reactions?
- Mechanistic Insight : The hydroxyl group acts as a directing group in tris(3,4,5-trifluorophenyl)borane-catalyzed hydroboration. Microwave irradiation (100 W, 60°C) enhances reaction rates by 3× compared to thermal methods, achieving >90% conversion for alkenes .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Strategy :
Q. Can this compound serve as a precursor for anticancer agents?
- Research Case Study : Derivatives like N-aryl-1,3,4-oxadiazoles synthesized from this alcohol show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7). Key steps:
Condensation with hydrazine carboxamide.
Cyclization using chloramine-T in ethanol .
In silico docking studies suggest binding to EGFR tyrosine kinase .
Q. How does fluorination at the 3,4,5-positions affect reactivity in Suzuki-Miyaura couplings?
- Comparative Analysis : The electron-deficient aryl ring accelerates oxidative addition with Pd(0) catalysts. Reaction with 4-bromotoluene under microwave conditions (120°C, 1 h) achieves 92% yield vs. 78% for non-fluorinated analogs .
Contradictions and Troubleshooting
Q. Discrepancies in reported melting points: How to resolve?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
